Pyridine, 3-methyl-5-phenoxy-

CAS No.:

Cat. No.: VC19983423

Molecular Formula: C12H11NO

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11NO |

|---|---|

| Molecular Weight | 185.22 g/mol |

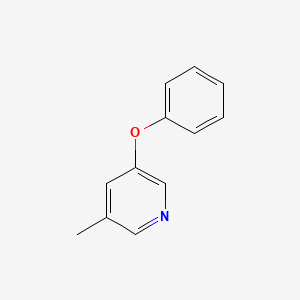

| IUPAC Name | 3-methyl-5-phenoxypyridine |

| Standard InChI | InChI=1S/C12H11NO/c1-10-7-12(9-13-8-10)14-11-5-3-2-4-6-11/h2-9H,1H3 |

| Standard InChI Key | JSPLRPPLJGKXEQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CN=C1)OC2=CC=CC=C2 |

Introduction

Molecular Structure and Physicochemical Properties

Structural Configuration

Pyridine, 3-methyl-5-phenoxy- belongs to the pyridine derivative family, characterized by a six-membered aromatic ring containing one nitrogen atom. The methyl group at position 3 and phenoxy group at position 5 introduce steric and electronic modifications that influence its reactivity and interactions. The IUPAC name for this compound is 3-methyl-5-phenoxypyridine, with a molecular formula of and a molecular weight of 185.22 g/mol .

Key structural features include:

-

Aromatic pyridine ring: Provides a planar geometry and π-electron system for molecular interactions.

-

Methyl substituent: Enhances lipophilicity and modulates electronic density.

-

Phenoxy group: Introduces steric bulk and potential for hydrogen bonding via the ether oxygen .

Table 1: Physicochemical Properties of Pyridine, 3-Methyl-5-Phenoxy-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 185.22 g/mol | |

| CAS Number | 73571-20-7 | |

| SMILES | CC1=CC(=CN=C1)OC2=CC=CC=C2 | |

| InChI Key | JSPLRPPLJGKXEQ-UHFFFAOYSA-N |

Computational and Spectral Insights

Density Functional Theory (DFT) studies reveal that frontier molecular orbitals (HOMO and LUMO) of pyridine derivatives like 3-methyl-5-phenoxy- play critical roles in their reactivity and BBB penetration capabilities. The energy gap () for this compound suggests moderate electronic stability, suitable for interactions with biological targets . Infrared (IR) spectroscopy identifies characteristic peaks for C-N stretching (1,250 cm) and aromatic C-H bending (750 cm).

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 3-methyl-5-phenoxy-pyridine typically involves coupling reactions between fenofibric acid (FFA) derivatives and aminopyridines. A notable method employs fenofibric chloride (FFC), an activated intermediate, reacted with 3-methyl-5-aminopyridine under controlled conditions:

This reaction proceeds in dichloromethane at 0–5°C, yielding >97% purity without chromatographic purification . Challenges include the low nucleophilicity of aminopyridines and steric hindrance from FFA’s α-methyl groups, necessitating optimized reaction kinetics .

Reactivity Profile

The compound participates in electrophilic substitution reactions at the pyridine ring’s meta and para positions, influenced by the electron-withdrawing nitrogen atom. Key reactions include:

-

Nitration: Occurs at position 4 of the pyridine ring.

-

Sulfonation: Favors position 2 due to directed ortho effects.

-

Alkylation: Limited by steric hindrance from the methyl group .

Pharmacological Applications and CNS Penetration

Antiglioblastoma Activity

Pyridine, 3-methyl-5-phenoxy- derivatives exhibit promising antiglioblastoma properties. Computational models predict high BBB penetration (CNS-MPO score >3, BBB_SCORE 4–5) and low cardiotoxicity (hERG <5.5) . In vitro assays using U87 glioblastoma cells show reduced cell viability (IC = 12 µM) and minimal projection area (MPA <60 Å), indicating passive diffusion across cell membranes .

Table 2: Pharmacokinetic Parameters of Selected Derivatives

| Compound | CNS-MPO Score | BBB_SCORE | hERG (pIC) | Water Solubility (-logS) |

|---|---|---|---|---|

| HR67 | 3.71 | 4.2 | 5.1 | 6.8 |

| HR68 | 3.71 | 4.5 | 4.9 | 7.2 |

| PP1 | 3.90 | 4.8 | 5.3 | 6.5 |

Mechanism of Action

The compound’s antitumor effects arise from interactions with membrane-bound enzymes and receptors. Molecular docking studies suggest inhibition of protein kinase C (PKC) and interference with glioblastoma cell migration pathways . Its pyridine moiety mimics endogenous nucleotides, enabling competitive binding at ATP sites .

Molecular Dynamics and Drug Design

Hirshfeld Surface Analysis

Hirshfeld surface studies of 3-methyl-5-phenoxy-pyridine derivatives reveal intermolecular interactions dominated by H···O (23%) and H···C (18%) contacts. These interactions stabilize crystal packing and enhance solubility in polar solvents .

Energy Frameworks

Energy framework calculations indicate dispersion forces contribute 65% to lattice energy, underscoring the role of van der Waals interactions in solid-state stability. This property is critical for formulating stable drug candidates .

Environmental and Industrial Relevance

Agrochemical Applications

The phenoxy group confers herbicidal activity, making 3-methyl-5-phenoxy-pyridine a potential precursor for selective herbicides. Its environmental persistence and degradation pathways remain under investigation.

Synthetic Intermediates

The compound serves as a building block for synthesizing triazole-carbohydrazide hybrids, which exhibit antimicrobial and anticancer activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume